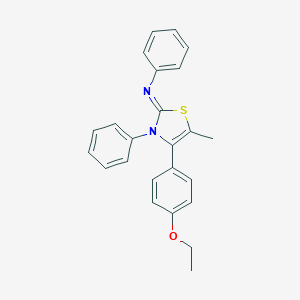
N-(4-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is a complex organic compound characterized by its unique thiazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine typically involves the condensation of 4-ethoxybenzaldehyde with 2-aminothiophenol in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
N-(4-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-(4-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline
- N-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline
Uniqueness
N-(4-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is unique due to its ethoxy substituent, which can influence its chemical reactivity and biological activity. This differentiates it from similar compounds with different substituents, such as methoxy or chloro groups, which may exhibit varying properties and applications.
Propriétés
Formule moléculaire |
C24H22N2OS |
|---|---|
Poids moléculaire |
386.5g/mol |
Nom IUPAC |
4-(4-ethoxyphenyl)-5-methyl-N,3-diphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H22N2OS/c1-3-27-22-16-14-19(15-17-22)23-18(2)28-24(25-20-10-6-4-7-11-20)26(23)21-12-8-5-9-13-21/h4-17H,3H2,1-2H3 |
Clé InChI |
IZGZYCRPRSXDHO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















